4-(Trifluoromethyl)piperidin-1-amine dihydrochloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)piperidin-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-1-3-11(10)4-2-5;;/h5H,1-4,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBRNUATGQDUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)piperidine.
Amination: The 4-(Trifluoromethyl)piperidine undergoes amination to introduce the amine group at the nitrogen position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with five structurally related piperidine/piperazine derivatives:
| Compound Name & CAS (if available) | Core Structure | Substituents/Functional Groups | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications/Properties |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)piperidin-1-amine dihydrochloride (1909319-83-0) | Piperidine | -CF₃ at C4; -NH₂ at C1 (dihydrochloride salt) | 241.08 | Not reported | Drug intermediate, enhanced solubility |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37) | Amine-linked chain | -CF₃ on benzyl; nitro-triazole-propyl chain | Not reported | 127–128 | Anti-chagasic agent |
| 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (1158497-67-6) | Piperidine | -Cl on benzyl at C1; -NH₂ at C4 (hydrochloride) | Not reported | Not reported | Potential CNS-targeting activity |
| 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride (1956325-27-1) | Piperidine | -CF₃ on benzyl at C3; -CH₃ at C1; -NH₂ at C4 | 308.77 | Not reported | Intermediate for complex drug synthesis |
| 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride | Piperidine | -CF₃ and -C₂H₅ at C4; -NH₂ at C4 (dihydrochloride) | Not reported | Not reported | Life science research applications |
Key Differences and Implications
Substituent Position and Salt Form: The target compound’s -CF₃ group is directly on the piperidine ring, whereas compounds like 37 and 16 feature -CF₃ on a benzyl side chain. Dihydrochloride salts (target and compound 18) generally exhibit higher solubility than mono-hydrochloride salts (compounds 37 and 5), favoring formulation in aqueous systems .
Biological Activity: Compound 37’s nitro-triazole-propyl chain is associated with anti-chagasic activity, targeting Trypanosoma cruzi . In contrast, the target compound’s simpler structure makes it a flexible intermediate for diverse therapeutic areas. The benzyl chloride substituent in compound 5 may confer affinity for central nervous system (CNS) targets due to increased lipophilicity .
Synthetic Utility :
Pharmacokinetic Advantages of Fluorination
The -CF₃ group in the target compound enhances metabolic stability and membrane permeability by:
Anti-Chagasic Agents vs. Broad-Spectrum Intermediates
Solubility and Stability
- The dihydrochloride salt form of the target compound offers superior aqueous solubility (critical for intravenous formulations) compared to hydrochloride salts like compound 5 .
Biological Activity
4-(Trifluoromethyl)piperidin-1-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, making them more effective as therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₈Cl₂F₃N
- Molecular Weight : 211.05 g/mol
The presence of the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, which are crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The following mechanisms have been proposed based on available studies:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways that are crucial for cellular function.
- Receptor Modulation : It may modulate the activity of specific receptors, influencing physiological responses such as neurotransmission and hormonal regulation.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications:
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines. A notable study demonstrated that derivatives of piperidine compounds, including those with trifluoromethyl substitutions, displayed enhanced anticancer activity compared to their non-fluorinated counterparts .
Neuropharmacological Effects
Given its structure, this compound is also being investigated for neuropharmacological applications. Research indicates that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in treating mood disorders and neurodegenerative diseases .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in various cancer cell lines with IC50 values indicating potent activity.
- Animal Models : In vivo studies using rodent models have shown promising results in reducing tumor growth and improving survival rates when treated with this compound.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure Type | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 4-(Trifluoromethyl)piperidin-1-amine | Piperidine Derivative | Anticancer | 700 |
| N-(2,6-dimethylphenyl)-2-acetamide | Amide Derivative | Moderate Anticancer | 1500 |
| 1-{4-[1-(7-Phenoxyheptyl)piperidin]} | Piperazine Derivative | Neuroactive | 500 |
This table illustrates that while related compounds exhibit varying degrees of biological activity, this compound shows superior potency in anticancer assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
